Benzoic acid;triethoxysilylmethanol

Description

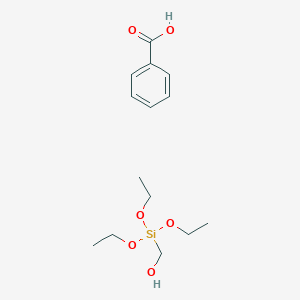

Benzoic acid (C₇H₆O₂, CAS 65-85-0) is a simple aromatic carboxylic acid widely used as a food preservative, pharmaceutical intermediate, and precursor for chemical synthesis. Its solubility in aqueous and organic solvents depends on temperature and solvent composition, with ethanol-water mixtures showing significant solubility enhancements .

While specific data on this compound is absent, structurally related silyl esters of benzoic acid, such as trimethylsilyl derivatives (e.g., trimethylsilyl 2-trimethylsiloxybenzoate, CAS 3789-85-3), are noted for their roles in chromatographic analysis and synthetic chemistry due to their volatility and stability .

Properties

CAS No. |

13625-95-1 |

|---|---|

Molecular Formula |

C14H24O6Si |

Molecular Weight |

316.42 g/mol |

IUPAC Name |

benzoic acid;triethoxysilylmethanol |

InChI |

InChI=1S/C7H18O4Si.C7H6O2/c1-4-9-12(7-8,10-5-2)11-6-3;8-7(9)6-4-2-1-3-5-6/h8H,4-7H2,1-3H3;1-5H,(H,8,9) |

InChI Key |

WVBJJHISKYEQBH-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CO)(OCC)OCC.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Benzyl Alcohol: Benzoic acid can be synthesized by the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

From Benzaldehyde: Another method involves the oxidation of benzaldehyde using potassium permanganate in an acidic medium.

Industrial Production Methods: The industrial production of benzoic acid typically involves the catalytic oxidation of toluene. This process is efficient and yields high purity benzoic acid, which can then be further processed to produce triethoxysilylmethanol through a series of reactions involving silane coupling agents .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction of benzoic acid can yield benzyl alcohol or benzaldehyde, depending on the reducing agent used.

Substitution: Benzoic acid can participate in substitution reactions, such as the formation of esters or amides when reacted with alcohols or amines.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and iodosobenzene.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Major Products:

Oxidation: Benzaldehyde, benzyl alcohol.

Reduction: Benzyl alcohol, benzaldehyde.

Substitution: Esters, amides.

Scientific Research Applications

Chemistry:

Catalysis: Benzoic acid derivatives are used as catalysts in various organic reactions.

Synthesis: Used as a precursor in the synthesis of other organic compounds.

Biology:

Antimicrobial Agent: Benzoic acid is used as a preservative in food and cosmetics due to its antimicrobial properties.

Medicine:

Industry:

Plastics and Polymers: Used in the production of plasticizers and polymers.

Adhesives: Triethoxysilylmethanol is used in the production of adhesives and sealants.

Mechanism of Action

Benzoic Acid:

Antimicrobial Action: Benzoic acid inhibits the growth of mold, yeast, and some bacteria by disrupting their cell membranes and metabolic pathways.

Metabolism: In the liver, benzoic acid is conjugated with glycine to form hippuric acid, which is then excreted in the urine.

Triethoxysilylmethanol:

Comparison with Similar Compounds

Extraction Efficiency in Liquid Membranes

Benzoic acid outperforms acetic acid in extraction efficiency due to its higher distribution coefficient (m) in emulsion liquid membranes (ELMs). Over 98% of benzoic acid is extracted within 5 minutes, compared to acetic acid, which requires longer contact times. Phenol exhibits similar rapid extraction kinetics to benzoic acid but lower effective diffusivity in the membrane phase .

Table 1: Extraction Rates and Diffusivity in ELMs

| Compound | Extraction Rate (5 min) | Distribution Coefficient (m) | Effective Diffusivity (×10⁻⁹ m²/s) |

|---|---|---|---|

| Benzoic acid | >98% | 12.5 (ethanol-water system) | 3.2 |

| Acetic acid | <50% | 2.1 | 2.8 |

| Phenol | >98% | 11.8 | 1.9 |

Solubility and Thermodynamic Behavior

Benzoic acid’s solubility in ethanol-water mixtures is predictable via thermodynamic models (e.g., Equation 6), with a mean percentage deviation (MPD) of 4.6% . In contrast, silylated derivatives like bis(trimethylsilyl)salicylate (CAS 3789-85-3) exhibit higher lipophilicity, making them more soluble in non-polar solvents but less in aqueous media .

Reactivity and Kinetic Parameters

Linear solvation energy relationships (LSERs) reveal that benzoic acid’s reactivity correlates with solvent polarity (π), hydrogen-bond donor ability (α), and acceptor capacity (β). Its kinetic data at 37°C follows: logk = –0.58 + 1.43π + 1.57α – 2.23β (R = 0.940, n = 15) . Phenylacetic acid, a structurally similar compound, shows lower reactivity due to steric hindrance from the additional methylene group .

Table 2: Reactivity Parameters of Carboxylic Acids

| Compound | π* Contribution | α Contribution | β Contribution | Application |

|---|---|---|---|---|

| Benzoic acid | 1.43 | 1.57 | -2.23 | Preservatives, synthesis |

| Phenylacetic acid | 1.21 | 1.40 | -2.10 | Pharmaceuticals, fragrances |

| Ferulic acid | 1.65 | 1.80 | -2.50 | Antioxidants, nutraceuticals |

Functionalized Derivatives and Market Trends

Silyl esters of benzoic acid (e.g., trimethylsilyl 2-hydroxybenzoate) are niche compounds used in gas chromatography and specialty synthesis. The global carboxylic acid market, including benzoic acid, is projected to grow at a CAGR of 3.9%, driven by demand in food preservation and biodegradable polymers .

Table 3: Key Benzoic Acid Derivatives

| Compound Name | CAS Number | Key Application |

|---|---|---|

| 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid | 330635-41-1 | Anti-inflammatory drug intermediate |

| Methyl 3-acetyl-6-hydroxy-2,4-dimethylbenzoate | N/A | Agrochemical synthesis |

| Benzoic anhydride | N/A | Solvolysis precursor |

Critical Analysis of Contradictions and Limitations

- Extraction Dynamics: While benzoic acid is extracted faster than acetic acid initially, prolonged contact times improve acetic acid’s extraction due to its conversion to non-transportable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.